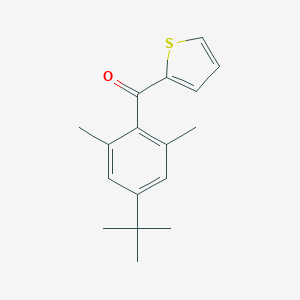
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research to detect and study amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T is a valuable tool for researchers to study the formation and progression of these diseases.
作用機序
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence emission spectrum. This shift in fluorescence is a result of the dye molecules stacking on top of each other in the fibril structure, which enhances the fluorescence intensity. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T has a high affinity for amyloid fibrils and can detect them even at low concentrations.
Biochemical and Physiological Effects:
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T does not have any known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is its high sensitivity and specificity for amyloid fibrils. It can detect fibrils at low concentrations and can distinguish between different fibril structures. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is also relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is its potential to interfere with certain experimental assays. For example, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can bind to certain proteins and affect their function, which may confound experimental results. Additionally, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is not suitable for in vivo studies due to its synthetic nature and potential toxicity.
将来の方向性
There are several future directions for (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T research. One area of interest is the development of new (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T derivatives that can detect different types of amyloid fibrils. Another direction is the use of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T in combination with other techniques, such as cryo-electron microscopy, to better understand the structure and function of amyloid fibrils. Additionally, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can be used in drug discovery efforts to identify compounds that can prevent or treat amyloid-related diseases.
合成法
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can be synthesized through a reaction between 2-thiophenecarboxaldehyde and 4-tert-butyl-2,6-dimethylphenylacetonitrile. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is a yellow powder that is highly fluorescent.
科学的研究の応用
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is widely used in scientific research to detect and study amyloid fibrils. It is commonly used in fluorescence microscopy and spectroscopy studies to visualize and quantify amyloid fibril formation. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can also be used in high-throughput screening assays to identify compounds that can inhibit or promote amyloid fibril formation.
特性
分子式 |
C17H20OS |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
(4-tert-butyl-2,6-dimethylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20OS/c1-11-9-13(17(3,4)5)10-12(2)15(11)16(18)14-7-6-8-19-14/h6-10H,1-5H3 |
InChIキー |
KIFKJRXNFOIGPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CS2)C)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CS2)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



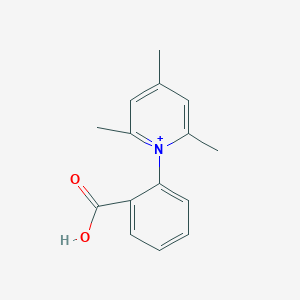

![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
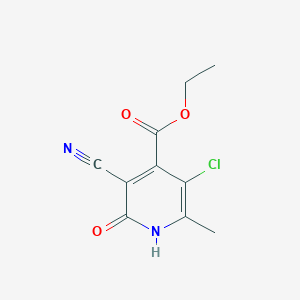
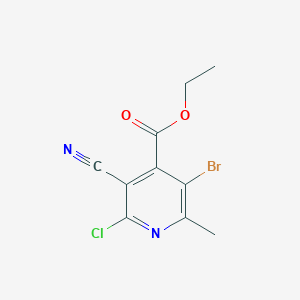
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
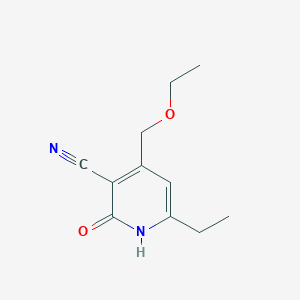
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
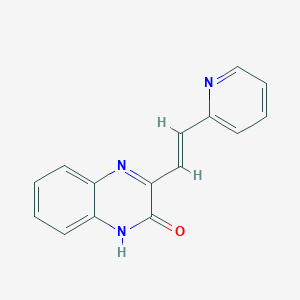
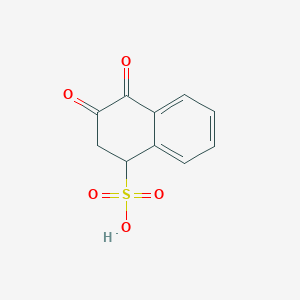

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)